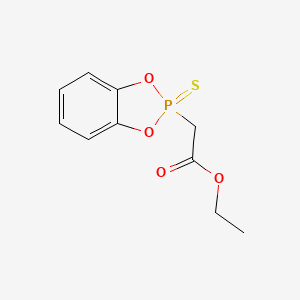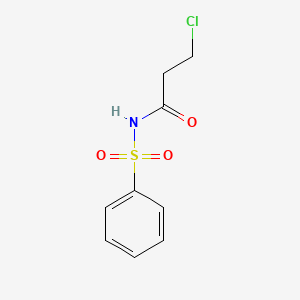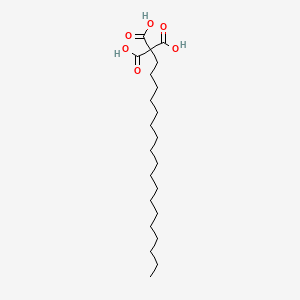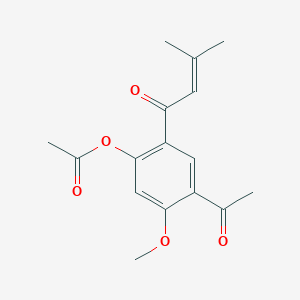
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone is an organic compound known for its unique structural features and potential applications in various fields. This compound consists of a phenyl ring substituted with tert-butyl groups and a hydroxy group, connected to a furan ring via a methanone linkage. The presence of bulky tert-butyl groups and the furan ring imparts distinct chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes refluxing the reactants in the presence of a suitable catalyst, such as sulfuric acid, in a solvent like methanol . The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated furan derivatives.
Aplicaciones Científicas De Investigación
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antifungal Activity: It can disrupt the cell membrane integrity of fungi, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.
2,6-Di-tert-butyl-4-methoxyphenol: Another antioxidant compound with similar structural features.
Uniqueness
(3,5-Di-tert-butyl-4-hydroxyphenyl)(furan-2-yl)methanone stands out due to its combination of a phenyl ring with bulky tert-butyl groups and a furan ring, which imparts unique chemical and biological properties
Propiedades
Número CAS |
84374-62-9 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C19H24O3/c1-18(2,3)13-10-12(16(20)15-8-7-9-22-15)11-14(17(13)21)19(4,5)6/h7-11,21H,1-6H3 |
Clave InChI |
DPNVIHLMTGWDFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



propanedioate](/img/structure/B14404024.png)

![N-Hydroxy-2-[4-(3,3,3-trifluoro-2-methylpropyl)phenyl]acetamide](/img/structure/B14404035.png)


![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![5-[3-(4-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14404063.png)

![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)

![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


